molecular formula C11H18O3 B13212099 Methyl 6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate

Methyl 6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate

Cat. No.: B13212099
M. Wt: 198.26 g/mol
InChI Key: OBCOTEURNKNODH-UHFFFAOYSA-N
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Description

Methyl 6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro connection between a six-membered ring and a three-membered oxirane ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

The synthesis of Methyl 6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the cyclization of a suitable diol with an esterifying agent. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and temperature control.

Chemical Reactions Analysis

Methyl 6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the ester group, forming different derivatives.

Scientific Research Applications

Methyl 6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. This interaction can affect various biochemical pathways, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Methyl 6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate can be compared with similar compounds such as:

    Methyl 6-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate: This compound has an ethyl group instead of a methyl group, which can affect its reactivity and interactions.

    Methyl 6-ethyl-2-methyl-1-oxaspiro[2.6]nonane-2-carboxylate: The additional methyl group in this compound introduces further complexity in its chemical behavior.

These comparisons highlight the uniqueness of this compound in terms of its structural and chemical properties.

Properties

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

methyl 6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate

InChI

InChI=1S/C11H18O3/c1-8-4-3-6-11(7-5-8)9(14-11)10(12)13-2/h8-9H,3-7H2,1-2H3

InChI Key

OBCOTEURNKNODH-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2(CC1)C(O2)C(=O)OC

Origin of Product

United States

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